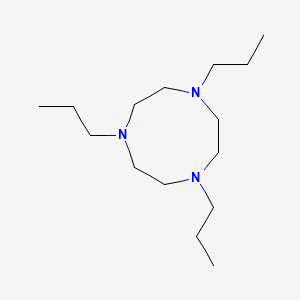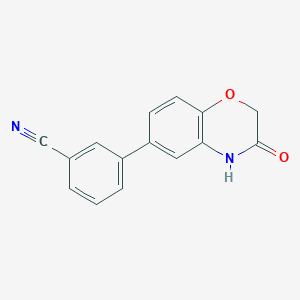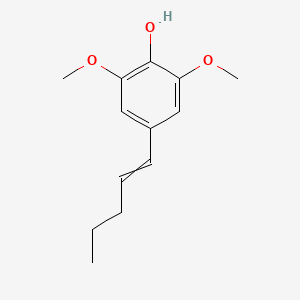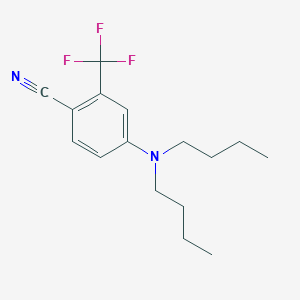
Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: is an organic compound that features a benzonitrile core substituted with a dibutylamino group at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- One common method is the radical trifluoromethylation of benzonitrile derivatives using reagents such as Umemoto’s reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzonitrile core.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dibutylamino group can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-(trifluoromethyl)-: Lacks the dibutylamino group, which affects its chemical properties and applications.
Benzonitrile, 4-(dibutylamino)-:
Uniqueness
Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: is unique due to the presence of both the trifluoromethyl and dibutylamino groups, which confer distinct chemical properties and enhance its versatility in various applications .
Properties
CAS No. |
821776-98-1 |
|---|---|
Molecular Formula |
C16H21F3N2 |
Molecular Weight |
298.35 g/mol |
IUPAC Name |
4-(dibutylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H21F3N2/c1-3-5-9-21(10-6-4-2)14-8-7-13(12-20)15(11-14)16(17,18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
DROJJNYRJOQECY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)

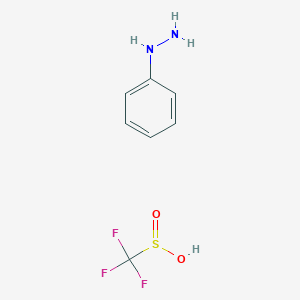
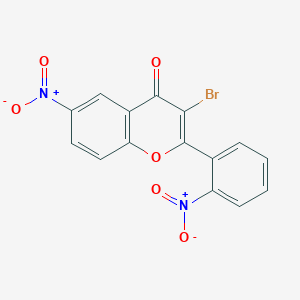
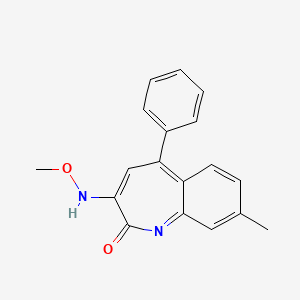
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
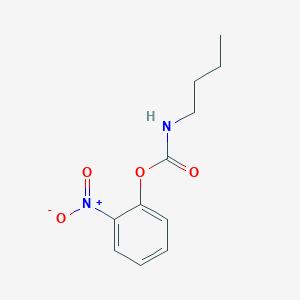

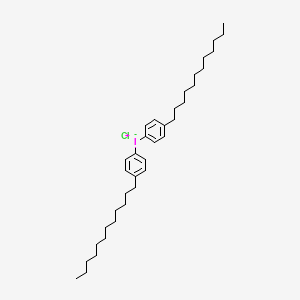
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
